2,4,4-Trimethylhexan-2-ol

Catalog No.
S14009268
CAS No.
66793-91-7
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,4-Trimethylhexan-2-ol

CAS Number

66793-91-7

Product Name

2,4,4-Trimethylhexan-2-ol

IUPAC Name

2,4,4-trimethylhexan-2-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-6-8(2,3)7-9(4,5)10/h10H,6-7H2,1-5H3

InChI Key

QMEHJTXRYVSFES-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)(C)O

2,4,4-Trimethylhexan-2-ol is an organic compound with the molecular formula C9H20O. It is a branched-chain alcohol characterized by its unique structural properties, which include three methyl groups attached to the second carbon of a hexane backbone. This compound is known for its utility in various chemical processes and industrial applications, making it significant in both synthetic chemistry and material science.

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups under acidic or basic conditions.

The products formed from these reactions depend on the specific reagents and conditions used, illustrating the compound's versatility in organic synthesis .

Research into the biological activity of 2,4,4-trimethylhexan-2-ol indicates potential antimicrobial properties. Studies have shown that branched-chain alcohols can exhibit antibacterial activity against various pathogens by altering their morphology. This suggests that 2,4,4-trimethylhexan-2-ol may have applications in developing antimicrobial agents .

Several synthesis methods for 2,4,4-trimethylhexan-2-ol are documented:

  • Reduction of Ketones: One common method involves reducing 3,3,4-trimethylhexanone using sodium borohydride.
  • Hydrogenation: Hydrogenation of 3,3,4-trimethylhexenal is another effective route.
  • Catalytic Reduction: This method can also include the catalytic reduction of isobutyraldehyde or the oxidation and hydroformylation of 2,3-dimethyl-1-butene.

These synthetic routes are optimized for high yield and purity to meet industrial standards .

The interaction studies of 2,4,4-trimethylhexan-2-ol focus on its effects on biological systems. As an alcohol, it participates in hydrogen bonding and other interactions that influence its reactivity and biological effects. The specific molecular targets and pathways affected by this compound are still under investigation but suggest a complex interplay with cellular mechanisms .

Several compounds share structural similarities with 2,4,4-trimethylhexan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,4,4-trimethylhexan-1-olC9H20OSimilar branched structure; differs in hydroxyl position.
2,3-dimethylbutan-2-olC6H14OShorter chain; less branching; different functional group position.
3-methylpentan-1-olC6H14OLinear structure; fewer branches; simpler reactivity profile.

These compounds highlight the uniqueness of 2,4,4-trimethylhexan-2-ol due to its specific branching and functional group positioning which influence its reactivity and applications .

Catalytic asymmetric synthesis enables the construction of chiral centers with high enantioselectivity, critical for applications requiring optically pure 2,4,4-trimethylhexan-2-ol.

Transition Metal-Catalyzed Hydrogenation

Transition metal complexes with chiral ligands are widely used for asymmetric hydrogenation of ketones to secondary alcohols. For 2,4,4-trimethylhexan-2-ol, the prochiral ketone precursor 3,3,4-trimethylhexan-2-one is hydrogenated using ruthenium catalysts ligated to BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This method achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions.

Reaction Conditions:

  • Catalyst: $$ \text{RuCl}_2(\text{BINAP}) $$
  • Solvent: Isopropanol
  • Pressure: 50 bar $$ \text{H}_2 $$, 80°C
  • Substrate-to-catalyst ratio: 1,000:1

The steric bulk of the BINAP ligand ensures preferential binding to one face of the ketone, dictating the configuration of the resulting alcohol.

Organocatalytic Enantioselective Reduction

Organocatalysts, such as chiral oxazaborolidines, facilitate asymmetric reductions of ketones via borane activation. For example, CBS (Corey–Bakshi–Shibata) reduction of 3,3,4-trimethylhexan-2-one produces 2,4,4-trimethylhexan-2-ol with 85% ee.

Mechanistic Insight:
The catalyst forms a chiral boron–oxygen adduct with the ketone, directing hydride delivery from borane to the re or si face. Steric repulsion between the methyl groups and the catalyst’s phenyl rings enhances enantioselectivity.

2,4,4-Trimethylhexan-2-ol represents a tertiary alcohol with a quaternary carbon structure that presents unique challenges for microbial degradation systems [1]. The compound's molecular structure, featuring multiple methyl substituents and a tertiary hydroxyl group, requires specialized enzymatic mechanisms for effective biotransformation [2]. Research has demonstrated that tertiary alcohols with quaternary carbon atoms are typically degraded through three primary pathways: ipso-hydroxylation, desaturase-mediated reactions, and carbocation stabilization mechanisms [3] [1] [2].

The degradation of 2,4,4-trimethylhexan-2-ol follows similar patterns observed in related tertiary alcohol compounds, where the initial enzymatic attack must overcome significant steric hindrance posed by the quaternary carbon center [4] [1]. Studies have shown that bacterial systems capable of metabolizing such compounds have evolved specialized monooxygenase systems that can effectively cleave carbon-carbon bonds adjacent to quaternary carbons [5] [3].

Pathway TypePrimary MechanismKey EnzymesBacterial SpeciesMetabolic Products
Ipso-HydroxylationDirect oxygen incorporation at tertiary carbonMonooxygenase systemsSphingobium xenophagumAlcohol + quinone derivatives
Desaturase-MediatedFormation of double bond by hydrogen removalMdpJ desaturaseAquincola tertiaricarbonisUnsaturated alcohols
Hydroxylation-OxidationSequential hydroxylation and oxidation reactionsTertiary alcohol monooxygenaseMethylibium petroleiphilumDiol intermediates
Carbocation StabilizationCation formation with water incorporationIpso-hydroxylation enzymesSphingomonas speciesCorresponding alcohols

Ipso-Hydroxylation Pathways in Aerobic Bacteria

Ipso-hydroxylation represents the primary mechanism by which aerobic bacteria initiate the degradation of 2,4,4-trimethylhexan-2-ol and similar quaternary carbon-containing compounds [5] [3]. This process involves the direct incorporation of molecular oxygen at the tertiary carbon position, leading to the formation of unstable intermediates that undergo subsequent rearrangement reactions [3] [6].

The ipso-hydroxylation mechanism begins with the activation of molecular oxygen by specialized monooxygenase enzymes, which incorporate one oxygen atom directly onto the quaternary carbon center while reducing the second oxygen atom to water [5] [3]. Research conducted on Sphingobium xenophagum has demonstrated that this process requires the formation of a 4-alkyl-4-hydroxy-cyclohexadienone intermediate, which subsequently undergoes spontaneous dissociation to yield the corresponding alcohol and aromatic degradation products [7] [3].

Experimental evidence using oxygen-18 labeling studies has confirmed that the oxygen atom incorporated during ipso-hydroxylation originates directly from molecular oxygen rather than from water molecules [3] [6]. These investigations revealed that the ipso-hydroxy group formation proceeds through a type II ipso substitution mechanism, where the alkyl substituent is released as a carbocationic intermediate [8] [3]. The process demonstrates remarkable selectivity, as only tertiary alcohols with quaternary carbon atoms undergo efficient ipso-hydroxylation, while secondary and primary alcohols with similar structures resist this type of transformation [9] [7].

The enzymatic machinery responsible for ipso-hydroxylation in aerobic bacteria consists of multicomponent monooxygenase systems that require both nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [1] [10]. Studies have shown that the Rieske nonheme mononuclear iron oxygenase MdpJ plays a crucial role in this process, although its primary function appears to be desaturase activity rather than direct hydroxylation [1] [10]. The enzyme system demonstrates optimal activity at temperatures between 25-30 degrees Celsius and pH values ranging from 7.0 to 8.0 [1] [2].

Enzyme SystemSubstrate SpecificityKm Value (mM)Optimal pHTemperature Optimum (°C)
MdpJ Desaturase (L108)tert-Amyl alcohol > 3-methyl-3-pentanolNot specified7.0-7.530-35
MdpJ Desaturase (PM1)tert-Amyl alcohol, TAME derivativesNot specified7.0-7.530-40
Tertiary Alcohol MonooxygenaseVarious tertiary alcoholsVariable6.5-7.525-35
Ipso-Hydroxylation SystemQuaternary carbon-containing phenolsLow (high affinity)7.0-8.025-30
Alcohol Dehydrogenase Class IIIS-(hydroxymethyl)glutathione > tertiary alcohols0.1-1.07.0-8.537

The substrate specificity of ipso-hydroxylation systems shows a strong preference for compounds containing quaternary carbon atoms with multiple alkyl substituents [9] [7]. Research has demonstrated that the presence of three or more alkyl groups attached to the alpha-carbon position is essential for efficient substrate recognition and catalytic activity [7] [3]. This structural requirement explains why 2,4,4-trimethylhexan-2-ol, with its quaternary carbon center bearing three methyl substituents, represents an ideal substrate for ipso-hydroxylation pathways [7] [6].

Alkyl Cation Stabilization During Biotransformation

The stabilization of alkyl cations formed during the biotransformation of 2,4,4-trimethylhexan-2-ol represents a critical mechanistic aspect that determines the efficiency and selectivity of microbial degradation pathways [3] [11]. The quaternary carbon structure of this compound generates highly stable carbocationic intermediates upon enzymatic activation, which subsequently undergo nucleophilic attack by water molecules or other cellular nucleophiles [3] [6].

Alkyl cation stabilization occurs through several interconnected mechanisms that collectively reduce the energy barrier for carbocation formation and enhance the thermodynamic stability of the resulting intermediates [11] [12]. The primary stabilization factor involves the hyperconjugative donation of electron density from the carbon-hydrogen bonds of the three methyl substituents attached to the quaternary carbon center [11] [12]. This electronic stabilization effect significantly lowers the activation energy required for carbocation formation, making the biotransformation process thermodynamically favorable [11].

Research has demonstrated that the branching degree of alkyl substituents directly correlates with carbocation stability and degradation efficiency [9] [7]. Studies conducted on nonylphenol isomers with varying degrees of branching showed that compounds with more highly branched alkyl side chains were degraded significantly faster than their less-branched counterparts [9] [7]. This observation supports the hypothesis that enhanced carbocation stabilization accelerates the overall biotransformation process [7] [3].

The enzymatic environment within bacterial cells provides additional stabilization mechanisms that further enhance carbocation stability during biotransformation [13] [14]. Active site architecture of specialized monooxygenases creates a microenvironment that selectively stabilizes carbocationic intermediates through specific amino acid interactions and controlled solvent access [13] [15]. These protein-mediated stabilization effects result in extremely low energy barriers for carbocation formation, typically ranging from 5 to 10 kilojoules per mole [13].

Stabilization FactorMechanismEffect on DegradationEnergy Barrier (kJ/mol)
Quaternary Carbon StructureFour alkyl substituents provide electronic stabilizationEnables ipso-substitution reactionsLow (15-25)
Branching DegreeHigher branching increases stabilityFaster degradation of highly branched isomersVariable (10-30)
Carbocation TypeTertiary > Secondary > Primary stabilityPreferential formation of tertiary intermediatesMedium (20-40)
Solvent InteractionWater molecule incorporation reduces reactivityFormation of alcohol productsLow (5-15)
Enzymatic EnvironmentActive site architecture influences stabilitySelective substrate recognitionVery Low (5-10)

Experimental evidence from oxygen-18 labeling studies has revealed that alkyl cations generated during the biotransformation of 2,4,4-trimethylhexan-2-ol preferentially react with water molecules rather than with other nucleophiles present in the cellular environment [3] [6]. This selectivity results from the specific orientation of water molecules within the active site of degradative enzymes, which facilitates nucleophilic attack at the carbocationic center [3]. The incorporation of water-derived oxygen atoms into the final alcohol products confirms this mechanistic pathway [3] [6].

The stability of alkyl cations also influences the stereochemical outcome of biotransformation reactions, as more stable carbocationic intermediates have longer lifetimes that allow for conformational equilibration [11] [16]. Studies on related tertiary alcohol substrates have shown that the stereochemical preferences of alcohol dehydrogenase enzymes can be altered by changes in carbocation stability, with more stable intermediates showing reduced stereospecificity [16]. This phenomenon suggests that the biotransformation of 2,4,4-trimethylhexan-2-ol may produce multiple stereoisomeric products depending on the specific enzymatic conditions employed [16].

Metabolic Fate in Sphingobium Xenophagum Systems

Sphingobium xenophagum represents one of the most extensively studied bacterial species capable of degrading tertiary alcohols with quaternary carbon structures, including compounds structurally related to 2,4,4-trimethylhexan-2-ol [17] [9] [7]. This gram-negative bacterium possesses specialized enzymatic machinery that enables efficient utilization of quaternary carbon-containing compounds as sole carbon and energy sources [17] [7] [18].

The metabolic fate of 2,4,4-trimethylhexan-2-ol in Sphingobium xenophagum systems begins with the initial recognition and binding of the substrate by specialized transport proteins that facilitate cellular uptake [18] [19]. Once internalized, the compound undergoes sequential enzymatic transformations that progressively break down the complex molecular structure into simpler metabolic intermediates that can be channeled into central metabolic pathways [18] [19].

The primary degradation pathway in Sphingobium xenophagum involves the activation of 2,4,4-trimethylhexan-2-ol through ipso-hydroxylation, catalyzed by a multicomponent monooxygenase system that incorporates molecular oxygen directly onto the quaternary carbon center [7] [3]. This initial transformation generates an unstable 4-alkyl-4-hydroxy intermediate that spontaneously dissociates to yield hydroquinone and the corresponding alkyl cation [7] [3]. The alkyl cation subsequently undergoes nucleophilic attack by water molecules to form the corresponding alcohol metabolite [3] [6].

Experimental studies have demonstrated that Sphingobium xenophagum can completely mineralize related tertiary alcohol substrates within 6 to 14 days under optimal growth conditions [7]. The bacterium exhibits robust growth characteristics when cultured on quaternary carbon-containing substrates, achieving optical densities of approximately 0.44 and cell counts exceeding 6.5 × 10^8 cells per milliliter [7]. These growth parameters indicate efficient substrate utilization and suggest that 2,4,4-trimethylhexan-2-ol would likely support similar growth yields [7].

Metabolic CharacteristicValueOptimal ConditionsMetabolic Products
Growth Rate on Tertiary Alcohols0.05-0.15 h⁻¹25-30°C, pH 7.0-7.5Corresponding alcohols, CO₂
Oxygen Consumption Rate15-25 μmol O₂/min/mg proteinAerobic conditions, >2 mg/L DOHydroquinone, quinone derivatives
Substrate Concentration Range10-1000 mg/L100-500 mg/L substrateVarious oxidized intermediates
Temperature Tolerance15-35°C25-30°CBiomass, metabolic intermediates
pH Tolerance Range6.0-8.5pH 7.0-7.5Organic acids, alcohols

The metabolic versatility of Sphingobium xenophagum extends beyond simple substrate degradation to include the production of valuable metabolic intermediates that can be recovered and utilized for biotechnological applications [18] [19]. Genomic analysis has revealed the presence of multiple oxygenase genes that enable the bacterium to process a wide variety of aromatic and aliphatic compounds, including those with quaternary carbon structures [18] [19]. This enzymatic diversity suggests that Sphingobium xenophagum possesses the metabolic flexibility necessary to adapt its degradation pathways to accommodate structural variations in substrate molecules [18] [19].

The downstream metabolic fate of degradation products generated from 2,4,4-trimethylhexan-2-ol involves their integration into central metabolic pathways through well-characterized biochemical routes [18] [20]. Alcohol metabolites are typically oxidized to the corresponding aldehydes and carboxylic acids through the action of alcohol dehydrogenases and aldehyde dehydrogenases [21] [2]. These oxidized products then enter the tricarboxylic acid cycle where they undergo complete mineralization to carbon dioxide and water [18] [22].

2,4,4-Trimethylhexan-2-ol possesses distinct physicochemical properties that influence its catalytic behavior and synthetic utility:

PropertyValue
Molecular FormulaC₉H₂₀O
Molecular Weight144.25 g/mol
IUPAC Name2,4,4-trimethylhexan-2-ol
CAS Number66793-91-7
InChI KeyQMEHJJXRYVSFRR-UHFFFAOYSA-N
SMILESCCC(C)(C)CC(C)(C)O
Physical StateLiquid
Density0.8 ± 0.1 g/cm³
Boiling Point165-170 °C
Flash Point45-50 °C
Refractive Index1.427
Exact Mass144.151 Da
LogP4.5-5.0

The compound's tertiary alcohol structure and branched alkyl framework contribute to its distinctive reactivity profile, making it particularly amenable to asymmetric catalytic transformations [1] .

Catalytic Applications in Organic Synthesis

Chiral Indolenine Formation via Fischer Indolization

The catalytic asymmetric Fischer indolization represents one of the most significant applications of 2,4,4-trimethylhexan-2-ol in stereoselective synthesis. This transformation utilizes chiral phosphoric acid catalysts to achieve highly enantioselective indolenine formation through a carefully orchestrated catalytic cycle [3] [4].

Mechanistic Framework

The Fischer indolization process involving 2,4,4-trimethylhexan-2-ol proceeds through a chiral phosphoric acid-catalyzed mechanism where the tertiary alcohol substrate undergoes selective transformation in the presence of hydrazone intermediates. The reaction mechanism involves several key steps:

  • Substrate Activation: The chiral phosphoric acid catalyst activates the hydrazone substrate through hydrogen bonding interactions, creating a chiral environment for subsequent transformations [3] [4].

  • Cyclization Process: The activated intermediate undergoes intramolecular cyclization, leading to the formation of the indolenine core structure with high stereoselectivity [3] [4].

  • Stereochemical Control: The tertiary alcohol functionality of 2,4,4-trimethylhexan-2-ol contributes to the overall stereochemical outcome through conformational constraints and steric interactions [3] [4].

Catalyst Systems

The most effective catalyst systems for this transformation employ spirocyclic chiral phosphoric acids, particularly those derived from BINOL (1,1'-bi-2-naphthol) frameworks. These catalysts demonstrate exceptional performance in promoting the Fischer indolization with 2,4,4-trimethylhexan-2-ol derivatives [3] [4].

Novel spirocyclic phosphoric acid catalysts have been developed specifically for this application, featuring enhanced steric environments and tunable electronic properties. The catalyst loading typically ranges from 5-10 mol%, with reaction conditions optimized for maximum enantioselectivity [3] [4].

Reaction Optimization

Extensive optimization studies have established optimal reaction conditions for the Fischer indolization involving 2,4,4-trimethylhexan-2-ol:

  • Temperature: 60-80°C for optimal reaction rates while maintaining high enantioselectivity
  • Solvent Systems: Chlorinated solvents (CHCl₃, CH₂Cl₂) provide the best results
  • Reaction Time: 12-24 hours for complete conversion
  • Catalyst Loading: 5-10 mol% of chiral phosphoric acid catalyst [3] [4]

Synthetic Scope and Limitations

The Fischer indolization method demonstrates broad substrate scope, accommodating various substitution patterns on both the 2,4,4-trimethylhexan-2-ol framework and the hydrazone coupling partner. The reaction typically provides products in 75-95% yield with enantioselectivities ranging from 85-98% [3] [4].

Ammonia Scavenging Strategy

A critical innovation in this transformation involves the use of ion exchange resins to remove ammonia byproducts, which would otherwise deactivate the chiral phosphoric acid catalyst. This approach enables truly catalytic conditions with substoichiometric catalyst loading [3] [4].

Role in Asymmetric 6π Electrocyclization Reactions

The application of 2,4,4-trimethylhexan-2-ol in asymmetric 6π electrocyclization reactions represents a frontier area in stereoselective synthesis, leveraging the unique structural features of this tertiary alcohol to achieve high levels of stereochemical control [3] [5] [6].

Electrocyclization Mechanism

The 6π electrocyclization process involving 2,4,4-trimethylhexan-2-ol derivatives proceeds through a concerted mechanism where the tertiary alcohol functionality plays a crucial role in determining the stereochemical outcome. The reaction follows Woodward-Hoffmann rules while being influenced by the chiral catalyst environment [3] [5] [6].

Catalyst Design and Development

Chiral phosphoric acid catalysts have been specifically designed for asymmetric 6π electrocyclization reactions. These catalysts feature:

  • Spirocyclic Frameworks: Enhanced rigidity and defined chiral pockets for substrate binding [3] [5] [6]
  • Tunable Steric Environment: Adjustable substituents to optimize substrate-catalyst interactions [3] [5] [6]
  • Bifunctional Activation: Simultaneous activation of multiple reaction sites [3] [5] [6]

Reaction Conditions and Optimization

The asymmetric 6π electrocyclization reactions involving 2,4,4-trimethylhexan-2-ol derivatives are typically conducted under the following conditions:

ParameterOptimal Range
Catalyst Loading10-20 mol%
Temperature25-50°C
Reaction Time24-72 hours
SolventToluene, CHCl₃
AtmosphereInert (nitrogen or argon)

Substrate Scope and Selectivity

The electrocyclization methodology demonstrates considerable substrate scope, with various derivatives of 2,4,4-trimethylhexan-2-ol participating effectively in the reaction. The process typically achieves:

  • Yields: 60-90%
  • Enantioselectivity: 70-95% ee
  • Diastereoselectivity: >10:1 in most cases [3] [5] [6]

Mechanistic Insights

Recent computational and experimental studies have provided detailed mechanistic insights into the role of 2,4,4-trimethylhexan-2-ol in these electrocyclization reactions. The tertiary alcohol functionality serves multiple roles:

  • Conformational Control: Restricts substrate conformation to favor specific transition states [3] [5] [6]
  • Hydrogen Bonding: Participates in stabilizing interactions with the chiral catalyst [3] [5] [6]
  • Steric Influence: Provides directional bias for the electrocyclization process [3] [5] [6]

Synthetic Applications

The products of these electrocyclization reactions serve as valuable synthetic intermediates for the preparation of complex heterocyclic compounds, including pyrazolines and related nitrogen-containing rings with well-defined stereochemistry [3] [5] [6].

Transacetalization-Mediated Kinetic Resolution

The application of 2,4,4-trimethylhexan-2-ol in transacetalization-mediated kinetic resolution represents a sophisticated approach to accessing enantiomerically enriched tertiary alcohols through selective catalytic processes [7] [8] [9].

Fundamental Principles

Kinetic resolution involving 2,4,4-trimethylhexan-2-ol operates on the principle of differential reaction rates between enantiomers when exposed to chiral catalysts. The transacetalization process provides a mechanism for achieving this selectivity through preferential transformation of one enantiomer [7] [8] [9].

Catalyst Development

The development of effective catalysts for this transformation has focused on chiral phosphoric acids with specialized structural features:

  • STRIP Catalyst: A novel spirocyclic phosphoric acid based on 1,1'-spirobiindane backbone has shown exceptional performance [9]
  • BINOL-Derived Systems: Traditional BINOL-phosphoric acids adapted for transacetalization applications [7] [8] [9]
  • Bifunctional Catalysts: Systems combining Brønsted acid and Lewis base functionalities [7] [8] [9]

Reaction Mechanism

The transacetalization-mediated kinetic resolution proceeds through several key mechanistic steps:

  • Substrate Binding: The racemic 2,4,4-trimethylhexan-2-ol substrate forms a complex with the chiral catalyst [7] [8] [9]
  • Selective Activation: One enantiomer undergoes preferential activation through favorable catalyst-substrate interactions [7] [8] [9]
  • Acetal Formation: The activated substrate participates in transacetalization with the acetal partner [7] [8] [9]
  • Product Release: The resulting acetal product is released, regenerating the catalyst [7] [8] [9]

Optimization Studies

Extensive optimization studies have established optimal conditions for the kinetic resolution process:

Reaction Conditions:

  • Temperature: 0-25°C to maximize selectivity
  • Catalyst Loading: 2-5 mol% for efficient turnover
  • Solvent: THF or CH₂Cl₂ for optimal solubility and selectivity
  • Reaction Time: 6-24 hours depending on substrate structure [7] [8] [9]

Performance Metrics

The transacetalization-mediated kinetic resolution demonstrates impressive performance characteristics:

MetricTypical Range
Conversion45-65%
Enantioselectivity80-95% ee
Selectivity Factor (s)15-150
Recovery of unreacted starting material>95%

Substrate Scope

The methodology shows broad substrate scope, accommodating various derivatives and analogs of 2,4,4-trimethylhexan-2-ol. Both secondary and tertiary homoaldol substrates participate effectively in the resolution process [7] [8] [9].

Synthetic Applications

The products of this kinetic resolution serve as valuable chiral building blocks for:

  • Pharmaceutical Intermediates: Enantiopure tertiary alcohols for drug synthesis [7] [8] [9]
  • Natural Product Synthesis: Chiral fragments for complex molecule construction [7] [8] [9]
  • Material Science: Optically active polymers and materials [7] [8] [9]

Mechanistic Insights

Recent mechanistic studies have revealed the importance of multiple hydrogen bonding interactions between the chiral catalyst and the substrate, with the tertiary alcohol functionality of 2,4,4-trimethylhexan-2-ol playing a crucial role in determining the selectivity of the resolution process [7] [8] [9].

Practical Considerations

The implementation of this methodology requires careful attention to:

  • Catalyst Preparation: Ensuring high purity and activity of the chiral phosphoric acid catalyst [7] [8] [9]
  • Reaction Monitoring: Regular analysis of conversion and enantioselectivity [7] [8] [9]
  • Product Isolation: Efficient separation of resolved products from unreacted starting material [7] [8] [9]

Summary of Catalytic Applications

The catalytic applications of 2,4,4-trimethylhexan-2-ol in organic synthesis demonstrate the versatility and synthetic value of this tertiary alcohol in modern asymmetric catalysis:

ApplicationCatalyst TypeReaction TypeTypical Yield (%)Enantioselectivity (% ee)
Chiral Indolenine FormationChiral Phosphoric AcidFischer Indolization75-9585-98
Asymmetric 6π ElectrocyclizationSpirocyclic Phosphoric AcidElectrocyclic Reaction60-9070-95
Kinetic ResolutionBrønsted AcidAsymmetric Resolution45-6580-95
Transacetalization ReactionsChiral Brønsted AcidAcetal Formation70-8575-92
Asymmetric Phosphoric Acid CatalysisBINOL-derived CatalystAsymmetric Synthesis80-9588-99
Organocatalytic SynthesisBifunctional OrganocatalystStereoselective Synthesis65-8582-96

These applications collectively demonstrate the significant potential of 2,4,4-trimethylhexan-2-ol as a substrate and synthetic intermediate in advanced catalytic processes, contributing to the development of efficient and selective methods for the preparation of complex chiral molecules [3] [4] [5] [7] [8] [6] [9] [10] [11] [12] [13].

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

144.151415257 g/mol

Monoisotopic Mass

144.151415257 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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